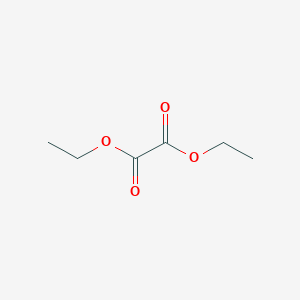

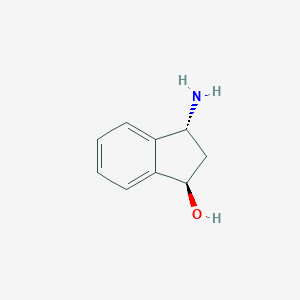

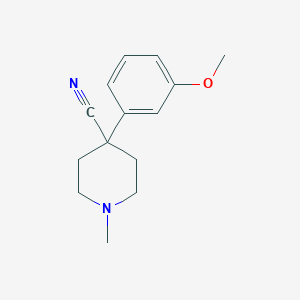

![molecular formula C15H12ClN3O4 B127433 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 17714-02-2](/img/structure/B127433.png)

2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Übersicht

Beschreibung

The compound "2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide" is a chemical entity that can be associated with a class of compounds that have been synthesized and studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as nitro, amino, and acetamino derivatives, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors and employing various reagents and catalysts. For instance, the synthesis of nitro, amino, and acetamino derivatives of benzofuran was achieved through cyclo-dehydration and subsequent reduction or acetylation steps . Similarly, the synthesis of substituted N-(2-hydroxyphenyl)acetamides involved the reaction of aminophenols with sulfonyl chloride derivatives . These methods could potentially be adapted for the synthesis of "2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, MS, and X-ray crystallography . These studies reveal the presence of intramolecular hydrogen bonds and the overall geometry of the molecules. For the compound of interest, similar techniques could be used to determine its molecular structure, including the arrangement of the nitro, amino, and acetamide groups, as well as any intramolecular interactions that may be present.

Chemical Reactions Analysis

The chemical behavior of related compounds under different conditions has been investigated, such as the kinetics and mechanisms of hydrolysis, isomerization, and cyclization reactions . These studies provide insights into the stability and reactivity of the functional groups present in the compounds. For "2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide," one could expect similar types of reactions to occur, influenced by factors such as pH, temperature, and solvent.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, optical properties, and the effects of solvent polarity, have been characterized . These properties are often influenced by the presence of specific functional groups and the overall molecular structure. The compound "2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide" would likely exhibit solvatochromic effects and specific solubility characteristics based on its nitro, amino, and acetamide functionalities.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis:

- Begunov and Valyaeva (2015) demonstrated the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, a compound structurally similar to 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Begunov & Valyaeva, 2015).

Drug Development:

- The synthesis and study of derivatives of 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide for antimalarial activity have been reported by Werbel et al. (1986), indicating its potential in drug development (Werbel et al., 1986).

Chemical Synthesis and Characterization:

- Research by Romero and Angela Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are related to 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, focused on synthesis, characterization, and hydrogen bond studies (Romero & Angela Margarita, 2008).

Bioactive Compound Synthesis:

- Girel et al. (2022) worked on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers, offering insights into the synthesis and applications of bioactive compounds related to 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (Girel et al., 2022).

Optical Activity Studies:

- Katritzky, He, and Wang (2002) synthesized optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones from 2-amino-N-substituted acetamides, shedding light on the optical properties of related compounds (Katritzky et al., 2002).

Molecular Structure Analysis:

- Research by Gowda et al. (2007) on 2-Chloro-N-(3-methylphenyl)acetamide, a similar compound, focused on the molecular structure and its implications for related acetamide derivatives (Gowda et al., 2007).

Dye Intermediates and Synthesis:

- Drabina et al. (2009) investigated the current dye intermediate market and the characterization and synthesis of related compounds, which is relevant for understanding the role of 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide in dye synthesis (Drabina et al., 2009).

Fungicidal Properties:

- Mukhtorov et al. (2019) explored the fungicidal properties of 2-amino-4-nitrophenol and its derivatives, including acetamide derivatives, demonstrating the potential agricultural applications (Mukhtorov et al., 2019).

Lanthanide-Ion Luminescence:

- Andrews et al. (2009) studied the sensitized lanthanide-ion luminescence with aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores, which could have implications in material science and photonics (Andrews et al., 2009).

Cancer Research:

- Cohen et al. (1973) examined the comparative carcinogenicity of N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and structurally related compounds, which is important for understanding the potential health effects of related acetamides (Cohen et al., 1973).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17/h1-7H,8,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHFAAXPZFFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388568 | |

| Record name | AC1MIEHR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

CAS RN |

17714-02-2 | |

| Record name | AC1MIEHR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

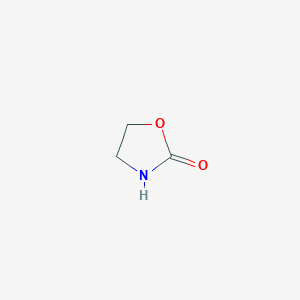

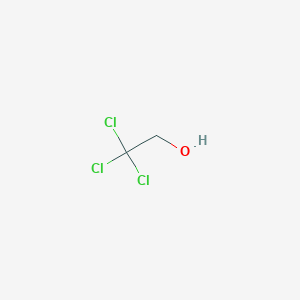

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)

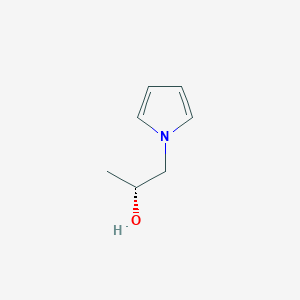

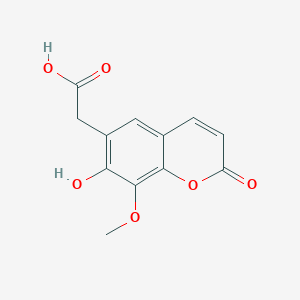

![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)

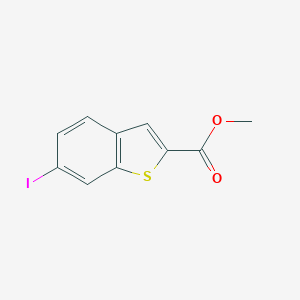

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)